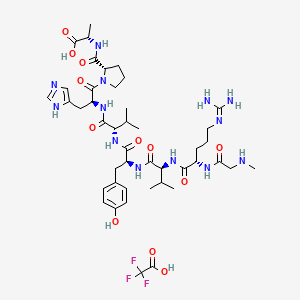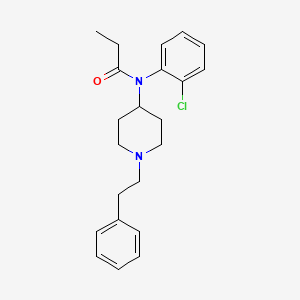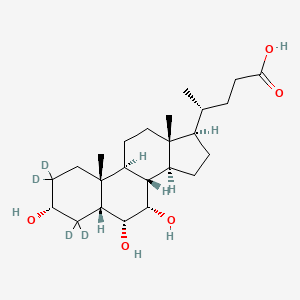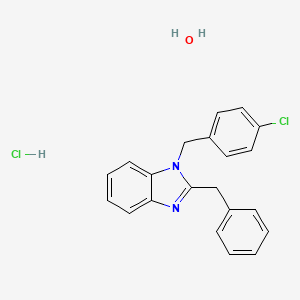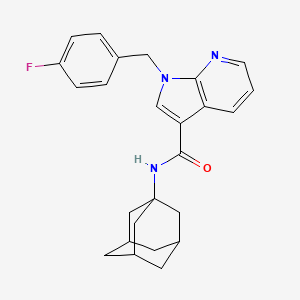
Afub7aica
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AFUB7AICA, also known as 1-[(4-fluorophenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, is a synthetic cannabinoid. It is structurally similar to known synthetic cannabinoids and is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AFUB7AICA involves multiple steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structure. This is followed by the introduction of the adamantyl group and the 4-fluorophenylmethyl group. The final step involves the formation of the carboxamide linkage. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
AFUB7AICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
AFUB7AICA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Chemistry: Used as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.
Biology: Studied for its interactions with cannabinoid receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and its role in the development of new cannabinoid-based drugs.
Mechanism of Action
AFUB7AICA exerts its effects by binding to cannabinoid receptors, primarily the CB1 and CB2 receptors. This binding leads to the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways result in various physiological and pharmacological effects, such as analgesia, anti-inflammatory effects, and modulation of neurotransmitter release .
Comparison with Similar Compounds
AFUB7AICA is structurally similar to other synthetic cannabinoids, such as:
JWH-018: Another synthetic cannabinoid with a similar core structure but different substituents.
AM-2201: Similar in structure but with a different fluorophenyl group.
UR-144: Contains a different core structure but shares similar functional groups.
Uniqueness
This compound is unique due to its specific combination of the adamantyl group and the 4-fluorophenylmethyl group, which confer distinct pharmacological properties and receptor binding affinities compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C25H26FN3O |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H26FN3O/c26-20-5-3-16(4-6-20)14-29-15-22(21-2-1-7-27-23(21)29)24(30)28-25-11-17-8-18(12-25)10-19(9-17)13-25/h1-7,15,17-19H,8-14H2,(H,28,30) |
InChI Key |
LSNKFKFKEUNOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=C4C=CC=N5)CC6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


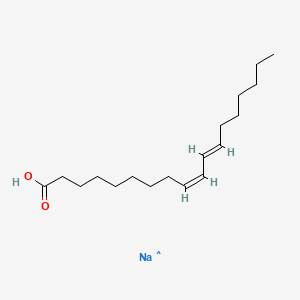
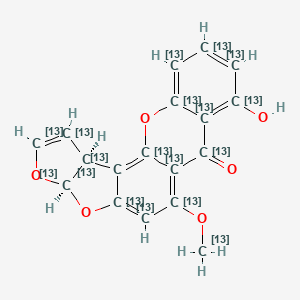

![2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821284.png)

![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;dihydrate](/img/structure/B10821295.png)
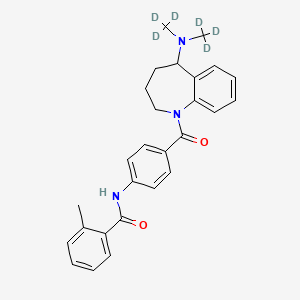
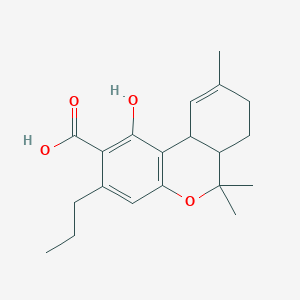
![2-Methylpropyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10821324.png)
